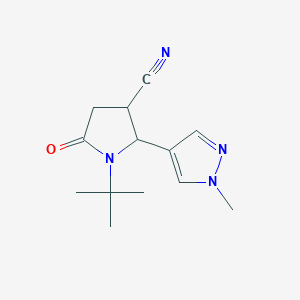![molecular formula C7H12ClNO2 B12310930 rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)
rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R,4S,5S)-4-アミノビシクロ[3.1.0]ヘキサン-2-カルボン酸塩酸塩は、二環式アミノ酸誘導体です。
準備方法
合成経路と反応条件
rac-(1R,2R,4S,5S)-4-アミノビシクロ[3.1.0]ヘキサン-2-カルボン酸塩酸塩の合成は、通常、以下のステップを伴います。
二環式コアの形成: 二環式構造は、一連の環化反応によって合成できます。例えば、適切なジエンとジエノフィルから始めて、ディールス・アルダー反応を用いて二環式コアを形成することができます。
官能基の導入: アミノ基とカルボン酸基は、その後の官能基化反応によって導入されます。これには、特定の部位での選択的反応を確保するために、保護と脱保護のステップが含まれる場合があります。
塩酸塩の形成: 最終ステップは、塩酸で処理することによって、遊離塩基をその塩酸塩に変換することを伴います。
工業的生産方法
この化合物の工業的生産方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために、合成経路を最適化することを含む可能性があります。これには、連続フロー反応器、高度な精製技術、および溶媒と試薬の再利用の使用が含まれる場合があります。
化学反応の分析
反応の種類
rac-(1R,2R,4S,5S)-4-アミノビシクロ[3.1.0]ヘキサン-2-カルボン酸塩酸塩は、以下のものを含むさまざまな種類の化学反応を受けることができます。
酸化: アミノ基は、ニトロソまたはニトロ誘導体を形成するために酸化することができます。
還元: カルボン酸基は、アルコールまたはアルデヒドに還元することができます。
置換: アミノ基は、アミド、尿素、またはその他の誘導体を形成するために、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アシルクロリドまたはイソシアネートなどの試薬を置換反応に使用することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、アミノ基の酸化は、ニトロソまたはニトロ化合物を生成する可能性がありますが、カルボン酸基の還元は、アルコールまたはアルデヒドを生成する可能性があります。
科学研究への応用
rac-(1R,2R,4S,5S)-4-アミノビシクロ[3.1.0]ヘキサン-2-カルボン酸塩酸塩は、いくつかの科学研究への応用を持っています。
医薬品化学: この化合物は、特に中枢神経系を標的とする新規医薬品の合成におけるビルディングブロックとして使用できます。
有機合成: そのユニークな二環式構造は、複雑な有機分子の合成における貴重な中間体となっています。
生物学的調査: それは、二環式アミノ酸とその誘導体の構造活性相関を調査する研究に使用できます。
工業的応用:
科学的研究の応用
rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: Its unique bicyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the structure-activity relationships of bicyclic amino acids and their derivatives.
Industrial Applications:
作用機序
rac-(1R,2R,4S,5S)-4-アミノビシクロ[3.1.0]ヘキサン-2-カルボン酸塩酸塩の作用機序は、その特定の用途によって異なります。医薬品化学では、それは体内の特定の受容体または酵素と相互作用することによって、その活性を調節する可能性があります。二環式構造は、化合物の結合親和性とその分子標的への選択性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- rac-(1R,2S,5S)-4-オキソ-3-アザビシクロ[3.1.0]ヘキサン-2-カルボン酸
- rac-(1R,2S,5S)-3-アザビシクロ[3.1.0]ヘキサン-2-カルボン酸塩酸塩
- rac-エチル(1R,5R)-2-オキソビシクロ[3.1.0]ヘキサン-3-カルボン酸エステル
独自性
rac-(1R,2R,4S,5S)-4-アミノビシクロ[3.1.0]ヘキサン-2-カルボン酸塩酸塩は、その特定の立体化学と官能基のためにユニークです。この独自性は、類似の化合物と比較して、異なる生物学的活性と化学反応性を生み出す可能性があります。その二環式構造はまた、剛性を提供します。これは、特定の標的に結合するために立体配座的な制約が重要な、薬物設計など、特定の用途において有利となる可能性があります。
類似化合物との比較
Similar Compounds
- rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- rac-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
- rac-ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds. Its bicyclic structure also provides rigidity, which can be advantageous in certain applications, such as drug design, where conformational constraints are important for binding to specific targets.
特性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
4-aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-2-5(7(9)10)3-1-4(3)6;/h3-6H,1-2,8H2,(H,9,10);1H |
InChIキー |
JUPSCCFUBJJFFO-UHFFFAOYSA-N |
正規SMILES |
C1C2C1C(CC2C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)



![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)



![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
